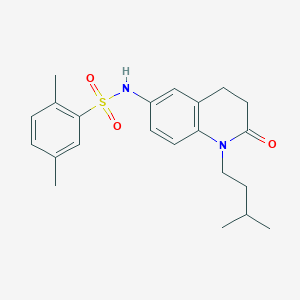

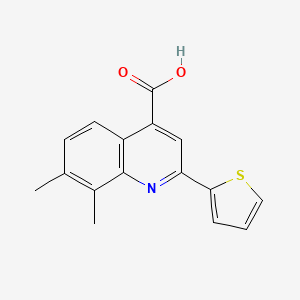

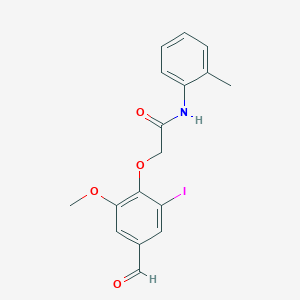

(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazolidine, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Molecular Structure Analysis

The compound contains a thiazolidine ring, a furan ring, and a propanoate group. The presence of these functional groups can significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar propanoate group could make the compound more soluble in polar solvents .Applications De Recherche Scientifique

Anticancer and Antiangiogenic Properties

- A series of novel thioxothiazolidin-4-one derivatives, closely related to the specified compound, were synthesized and tested for their anticancer and antiangiogenic effects. These compounds showed significant reduction in tumor volume and cell number, alongside increased lifespan in mouse models bearing Ehrlich Ascites Tumor (EAT). Their strong antiangiogenic effects suppressed tumor-induced endothelial proliferation, indicating potential for anticancer therapy by inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

- Another study focused on derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, evaluating their cytotoxicity and ability to induce apoptosis in human leukemia cells. These compounds showed moderate to strong antiproliferative activity in a cell cycle stage-dependent manner, highlighting the importance of the electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009).

Antimicrobial Activity

- Ethyl(3-aryl-2-bromo)propanoate reactions with 4-(furan-2-ylmethyl)thiosemicarbazones led to the formation of compounds exhibiting antimicrobial activity, with specific derivatives showing effectiveness. This suggests potential applications in developing new antimicrobial agents (Цялковский et al., 2005).

Photocatalysis and Material Science

- Water-dispersible alkyne-bearing conjugated microporous poly-benzothiadiazoles, synthesized using thiol-yne chemistry to enhance water compatibility, were used as heterogeneous photocatalysts for generating singlet oxygen. This facilitated the conversion of furoic acid to 5-hydroxy-2(5H)-furanone, demonstrating the compound's potential in photocatalytic applications and material science (Urakami et al., 2013).

Synthesis of Novel Materials

- Novel bis(2-thioxothiazolidin-4-one) derivatives were synthesized for potential use as GSK-3 inhibitors, showcasing the compound's utility in the synthesis of materials with specific biological activities (Kamila & Biehl, 2012).

Antifibrotic and Anticancer Action

- The synthesis and evaluation of amino(imino)thiazolidinone derivatives revealed compounds with significant antifibrotic activity, comparable to known antifibrotic drugs, without possessing anticancer effects. This distinction underscores the compound's potential in targeted therapeutic applications (Kaminskyy et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-16-10(14)4-5-13-11(15)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,4-5H2,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWXHERCGXEXEN-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)

![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)